molecular formula C13H11ClN2O3 B10932732 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate CAS No. 917205-70-0

2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10932732
CAS No.: 917205-70-0
M. Wt: 278.69 g/mol
InChI Key: KYYNFHUULNUMQO-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One method involves the reaction of phenylglyoxal hydrate with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions . The reaction is carried out in the presence of a suitable solvent such as methanol, and the product is isolated by filtration and washing with methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Safety protocols and waste management practices are crucial in industrial settings to ensure the safe handling of chemicals and by-products .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 4-chloro-1H-pyrazole-3-carboxylate
  • 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
  • 2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3,5-dicarboxylate

Uniqueness

2-oxo-2-phenylethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

917205-70-0

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

phenacyl 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-16-7-10(14)12(15-16)13(18)19-8-11(17)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

KYYNFHUULNUMQO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)C2=CC=CC=C2)Cl

solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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